molecular formula C17H24O2 B191237 1,9-Heptadecadiene-4,6-diyne-3,8-diol CAS No. 55297-87-5

1,9-Heptadecadiene-4,6-diyne-3,8-diol

Número de catálogo: B191237
Número CAS: 55297-87-5
Peso molecular: 260.4 g/mol
Clave InChI: QWCNQXNAFCBLLV-RCQSYPNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Falcarindiol is a prominent natural polyacetylenic oxylipin predominantly found in dietary plants of the Apiaceae family, such as carrots, celery, and parsley . It is recognized for its broad spectrum of bioactivities, making it a valuable compound for investigating mechanisms related to inflammation, cancer, metabolic health, and neurology. This compound is offered For Research Use Only. Key Research Applications and Mechanisms: • Anti-inflammatory and Immunological Research: Falcarindiol efficaciously mitigates inflammation by inhibiting the NF-κB signaling pathway, leading to the downregulation of key pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2) . Recent studies also show it promotes functional recovery after spinal cord injury in mice by alleviating neuroinflammation through inhibition of the STAT signaling pathway . • Cancer Research: Falcarindiol demonstrates cytotoxic and anti-neoplastic properties across various cancer cell lines, including colorectal adenocarcinoma . Its proposed mechanisms include inducing endoplasmic reticulum stress, promoting apoptosis, and causing cell cycle arrest at the G2/M phase, mediated by the upregulation of cell cycle regulators like cyclin A . Research in a rat model of colorectal cancer (CRC) has shown that Falcarindiol can prevent neoplastic transformation in a dose-dependent manner . • Metabolic and Cardiovascular Disease Research: Falcarindiol acts as a partial agonist of the nuclear receptor PPARγ, which plays a role in glucose uptake and lipid metabolism . Activation of PPARγ leads to increased expression of the cholesterol transporter ABCA1. Furthermore, Falcarindiol promotes cholesterol efflux from macrophages by enhancing ABCA1 gene transcription and increasing the protein's stability by inhibiting its lysosomal degradation . This suggests a potential role in studying reverse cholesterol transport and atherogenesis. • Neurological and Pharmacological Research: Falcarindiol has been reported to modulate the activity of the human γ-aminobutyric acid type A (GABAA) receptor, an important therapeutic target for neurological disorders, indicating its potential as a lead compound for neuropharmacology . Researchers can utilize this high-purity Falcarindiol to explore these diverse biological pathways. As a dietary-sourced compound with low toxicity, it is of significant interest for chemoprevention and nutraceutical studies. The compound is typically dissolved in DMSO for in vitro applications . Handle with care and refer to the material safety data sheet for detailed handling information.

Propiedades

Número CAS

55297-87-5

Fórmula molecular

C17H24O2

Peso molecular

260.4 g/mol

Nombre IUPAC

(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1

Clave InChI

QWCNQXNAFCBLLV-RCQSYPNMSA-N

SMILES isomérico

CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O

SMILES canónico

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Sinónimos

falcalindiol
falcarindiol
heptadeca-1,9-diene-4,6-diyne-3,8-diol

Origen del producto

United States

Métodos De Preparación

Asymmetric Diacetylene Addition Catalyzed by BINOL

The total synthesis of chiral Falcarindiol analogues relies on a BINOL (1,1'-bi-2-naphthol)-promoted asymmetric diacetylene addition to aldehydes. This method establishes two chiral centers critical for bioactivity. The reaction employs R-BINOL as a chiral ligand, combined with ZnEt₂ and Ti(OⁱPr)₄, to facilitate enantioselective coupling. For example, (E)-1-phenyl-7-(triisopropylsilyl)hepta-1-en-4,6-diyn-3-ol (5c ) was synthesized in 87% yield by reacting triisopropylsilylacetylene with cinnamaldehyde under optimized conditions (24 h stirring in ether, 1.0 eq. Ti(OⁱPr)₄). Diastereoselectivity varied with the aldehyde substrate: cinnamaldehyde yielded a 6:1 dr, while (Z)-dec-2-enal produced 7a with >99:1 dr but only 17% yield.

Table 1: Key Synthetic Parameters for Falcarindiol Analogues

CompoundAldehydeCatalyst SystemYield (%)Diastereoselectivity (dr)
5b (E)-2-pentenalR-BINOL/ZnEt₂/Ti(OⁱPr)₄80–99>99:1
7a (Z)-dec-2-enalR-BINOL/ZnEt₂/Ti(OⁱPr)₄17>99:1
7b AcraldehydeR-BINOL/ZnEt₂/Ti(OⁱPr)₄61>99:1
7c CinnamaldehydeR-BINOL/ZnEt₂/Ti(OⁱPr)₄976:1

Protecting Group Strategies and Intermediate Stability

Silicon-based protecting groups, such as triisopropylsilyl (TIPS), are critical for stabilizing intermediates. For instance, 5d (1-(triisopropylsilyl)tetradeca-1,3-diyn-5-ol) was synthesized in 99% yield but required rapid purification to prevent degradation. Deprotection using TBAF (tetrabutylammonium fluoride) in THF yielded tetradeca-1,3-diyn-5-yl benzoate (6d ), a precursor for further functionalization.

Natural Extraction Techniques

Supercritical Fluid Extraction (SFE) from Celeriac

Supercritical CO₂ with ethanol co-solvent efficiently extracts Falcarindiol from dried celeriac (Apium graveolens L.). Optimal conditions (40°C, 500 bar, 20% w/w ethanol) yielded 1.7% extract by dry weight, containing 43% of the total Falcarindiol present. Pressure exerted a stronger effect on extraction efficiency (F <0.0001) than temperature (F = 0.13), with ethanol enhancing solubility of polar polyacetylenes.

Table 2: SFE vs. Ethyl Acetate Extraction Efficiency

ParameterSFE (Optimal)Ethyl Acetate
Falcarindiol Yield43%100%*
Extraction Time4 h24 h
Solvent ConsumptionLowHigh
*Ethyl acetate serves as exhaustive extraction baseline.

Column Chromatography and HPLC Isolation from Carrots

Falcarindiol was isolated from Daucus carota using a multi-step process:

  • Ethanol Extraction : Carrot roots macerated in ethanol (250 mM, -20°C storage).

  • Column Chromatography : Silica gel separation with gradient elution (petroleum ether/ethyl acetate).

  • Preparative HPLC : Final purification achieved >98% purity, confirmed via NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Approaches

  • Yield : SFE and chromatography provide 43–98% Falcarindiol but require large biomass. Synthesis offers >80% yields for analogues but faces scalability challenges.

  • Purity : Synthetic routes avoid plant matrix contaminants, whereas natural extracts require rigorous purification.

  • Cost : SFE demands high-pressure equipment (~$500,000), whereas synthesis requires expensive chiral catalysts (e.g., R-BINOL at ~$200/g).

Stability Considerations

Falcarindiol degrades rapidly upon exposure to light or oxygen. Synthetic intermediates like 7d (<10% yield) underscore the need for inert atmospheres and low-temperature storage. Natural extracts stabilized in ethanol at -20°C retain bioactivity for >6 months .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action
Falcarindiol has been shown to induce apoptosis in cancer cells through mechanisms such as endoplasmic reticulum stress and activation of the unfolded protein response. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

  • Colon Cancer : In a study, falcarindiol demonstrated significant anticancer effects against colon cancer cells by promoting cell death through endoplasmic reticulum stress. The compound also showed synergistic effects with 5-fluorouracil, enhancing its efficacy in tumor suppression .
  • Breast Cancer : Research indicated that falcarindiol preferentially induces cell death in breast cancer cells through caspase-dependent pathways and autophagy mechanisms. The compound's ability to work alongside established chemotherapeutics like bortezomib further underscores its potential as an adjunct therapy .

Antibacterial Activity

Virulence Inhibition
Falcarindiol has shown promise as an antipathogenic agent against Pseudomonas aeruginosa, a notorious pathogen responsible for various infections.

  • In Vivo Studies : In a burned mouse model infected with P. aeruginosa, treatment with falcarindiol significantly increased survival rates compared to control groups. Mice treated with higher doses exhibited a 100% survival rate, indicating falcarindiol's effectiveness in attenuating the pathogenicity of this bacterium .

Metabolic Effects

Lipid Metabolism
Falcarindiol has been linked to enhanced lipid metabolism, which may have implications for conditions such as obesity and type 2 diabetes.

  • Human Mesenchymal Stem Cells : A study revealed that falcarindiol increases lipid content and the number of lipid droplets in human mesenchymal stem cells. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and upregulation of cholesterol transporters, suggesting a potential role in metabolic regulation .

Summary of Findings

Application Area Effects/Findings References
AnticancerInduces apoptosis in colon and breast cancer cells; synergistic effect with chemotherapy
AntibacterialReduces pathogenicity of Pseudomonas aeruginosa in animal models
Metabolic RegulationIncreases lipid content in human mesenchymal stem cells; activates PPARγ

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Falcarindiol belongs to a class of aliphatic C₁₇ polyacetylenes, which includes falcarinol, panaxydiol, falcarindiol-3-acetate, and furanocoumarin ethers. Subtle structural variations significantly influence their bioactivity and mechanisms of action.

Table 1: Structural Features and Key Bioactivities of Falcarindiol and Analogues

Compound Structural Modifications Key Bioactivities Potency (IC₅₀/EC₅₀)
Falcarindiol Diol (OH at C-3, C-8) Anti-T. cruzi, PPARγ activation, QS inhibition, GST induction EC₅₀ = 6.8 µM (anti-T. cruzi)
Falcarinol Monol (OH at C-3), triple bonds Cytotoxicity, PPARγ partial agonism, colon cancer prevention IC₅₀ = 0.3 µg/mL (MK-1 cells)
Panaxydiol Diol (OH at C-3, C-10) Antiproliferative, apoptosis induction IC₅₀ = 2.5 µg/mL (Caco-2 cells)
Falcarindiol-3-acetate Acetylated C-3 OH Reduced cytotoxicity, synergistic effects with falcarinol ED₅₀ = 3.2 µg/mL (MK-1 cells)
8-O-Methylfalcarindiol Methoxy group at C-8 Antifungal, weak cytotoxicity ED₅₀ > 10 µg/mL (K562 cells)
Falcarindiol-8-methyl ether Methyl ether at C-8 Anticancer (cell cycle arrest) ED₅₀ = 5.0 µg/mL (MK-1 cells)

Comparative Bioactivity Profiles

Anti-Parasitic Activity

Falcarindiol’s efficacy against T. cruzi amastigotes (EC₅₀ = 6.8 µM) surpasses benznidazole, a standard treatment, and contrasts with its inactivity against epimastigotes (IC₅₀ > 50 µM) . This stage-specific activity is absent in falcarinol and panaxydiol, which lack reported anti-trypanosomal effects .

Anticancer Mechanisms

  • Cytotoxicity: Falcarinol is ~10-fold more cytotoxic than falcarindiol in colon cancer cells (Caco-2 IC₅₀ = 2.5 µg/mL vs. 10–20 µg/mL) . This disparity is attributed to falcarinol’s single hydroxyl group, enhancing membrane permeability and oxidative stress induction .
  • Synergy: Falcarindiol and falcarinol synergistically inhibit neoplastic lesions in azoxymethane-induced rats, with falcarindiol-3-acetate amplifying this effect .
  • Apoptosis Pathways : Falcarindiol upregulates pro-apoptotic Bax and p53 in MCF-7 cells, while panaxydiol induces caspase-3 activation .

Antimicrobial and Anti-Virulence Effects

Falcarindiol uniquely inhibits P. aeruginosa quorum sensing by blocking LasR-DNA binding (IC₅₀ = 64 µg/mL) and suppressing virulence factors (lasI, rhlI, phzA1) . In contrast, falcarinol and panaxydiol lack reported anti-quorum sensing activity.

Metabolic and Enzymatic Modulation

  • PPARγ Activation: Falcarindiol’s dual hydroxyl groups enable stronger PPARγ binding (via Ser342 and Leu228) compared to falcarinol, enhancing insulin-dependent glucose uptake in adipocytes .
  • GST Induction : Falcarindiol upregulates glutathione S-transferase (GST) isoforms (e.g., GSTA4), mitigating CCl₄-induced hepatotoxicity by suppressing lipid peroxidation .

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups : The C-3 and C-8 diol configuration in falcarindiol enhances hydrogen bonding (e.g., PPARγ, LasR), improving receptor affinity and anti-inflammatory effects . Acetylation (e.g., falcarindiol-3-acetate) reduces cytotoxicity but retains synergism .
  • Triple Bonds: Conjugated diynes in falcarindiol and falcarinol are critical for pro-apoptotic ROS generation, whereas saturation (e.g., dihydro derivatives) diminishes activity .
  • Lipophilicity: Falcarinol’s monol structure increases membrane penetration, explaining its superior cytotoxicity over falcarindiol .

Actividad Biológica

Falcarindiol (FAD) is a natural polyyne compound found in various plants, particularly in the Apiaceae family. It has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of the biological activities of falcarindiol, supported by research findings and case studies.

1. Anticancer Activity

Falcarindiol has been extensively studied for its potential as an anticancer agent. Research indicates that it preferentially induces apoptosis in cancer cells while sparing normal cells.

  • Endoplasmic Reticulum Stress : FAD induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), which leads to cell death in cancerous cells. This mechanism was demonstrated in studies involving colorectal cancer cells, where FAD treatment resulted in significant apoptosis through ER stress induction and proteasome inhibition .
  • Synergistic Effects : FAD has shown synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU). In xenograft models, FAD not only inhibited tumor growth but also enhanced the efficacy of 5-FU, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study: Colorectal Cancer

A study conducted on HCT116 human colorectal cancer cells demonstrated that treatment with FAD significantly reduced tumor growth in a xenograft model. Mice treated with 15 mg/kg of FAD exhibited a marked decrease in tumor size compared to controls, confirming its anticancer efficacy .

Treatment GroupTumor Size Reduction (%)
Control0
FAD (10 mg/kg)45
FAD (15 mg/kg)65

2. Anti-inflammatory Effects

Falcarindiol exhibits notable anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB and the expression of inflammatory markers such as COX-2.

Research Findings

In a rat model of colorectal neoplasia, falcarindiol significantly reduced the number of aberrant crypt foci (ACF), which are precursors to cancer. The reduction was dose-dependent, indicating that higher concentrations of falcarindiol effectively mitigate inflammation and neoplastic transformation .

3. Antibacterial Activity

Recent studies have also highlighted falcarindiol's antibacterial properties, particularly against pathogenic bacteria like Pseudomonas aeruginosa.

Case Study: Burned Mouse Model

In experiments involving burned mice infected with Pseudomonas aeruginosa, falcarindiol administration resulted in a dramatic increase in survival rates. Mice treated with falcarindiol showed a survival rate of 100% at higher dosages compared to only 33% survival in untreated controls after four days .

Treatment GroupSurvival Rate (%)
Control33
Falcarindiol (10 mg/kg)66
Falcarindiol (20 mg/kg)100

4. Hepatoprotective Effects

Falcarindiol has also been noted for its hepatoprotective properties. Studies indicate that it can protect liver cells from damage induced by toxic substances, thereby contributing to liver health and function .

Q & A

Q. What experimental models are commonly used to investigate Falcarindiol’s anti-inflammatory activity?

Methodological Answer:

  • In vitro models : LPS-stimulated rat primary astrocytes or macrophages to measure inhibition of iNOS, TNF-α, IL-6, and IL-1β via ELISA or Western blot .
  • Signaling pathways : Assess NF-κB and JAK/STAT inhibition using EMSA (Electrophoretic Mobility Shift Assay) for DNA-binding activity or luciferase reporter assays .
  • Controls : Include untreated cells and LPS-only groups to establish baseline cytokine production. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) should confirm significance (p < 0.05) .

Q. How is Falcarindiol’s anticancer activity evaluated in vitro?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with IC₅₀ determination (e.g., 6–24 μM for 24 hours) .
  • Apoptosis detection : Annexin V/PI staining via flow cytometry or caspase-3/7 activation assays .
  • Autophagy markers : Monitor LC3-I to LC3-II conversion via Western blot and quantify autophagosomes with fluorescent dyes (e.g., Cyto-ID) .

Q. What are the standard protocols for studying Falcarindiol’s effects on PPARγ activation?

Methodological Answer:

  • PPARγ luciferase reporter assays : Transfect cells with PPARγ-responsive luciferase constructs and measure activation after Falcarindiol treatment (e.g., 1–20 μM) .
  • Downstream targets : Quantify ABCA1 cholesterol transporter expression via qPCR or Western blot .
  • Negative controls : Use PPARγ antagonists (e.g., GW9662) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Falcarindiol’s role in PPARγ regulation across cancer models?

Methodological Answer:

  • Context-dependent analysis : Compare PPARγ expression in colon cancer (AOM-induced rat models) vs. other cancers using immunohistochemistry and RNA-seq .
  • Gut microbiota modulation : Analyze fecal samples via 16S rRNA sequencing to assess microbial shifts affecting PPARγ expression in vivo .
  • Co-treatment studies : Combine Falcarindiol with PPARγ agonists/antagonists to dissect direct vs. indirect effects .

Q. What experimental strategies differentiate Falcarindiol-induced apoptosis from autophagy?

Methodological Answer:

  • Pathway inhibitors : Use z-VAD (apoptosis inhibitor) or chloroquine (autophagy inhibitor) to isolate contributions to cell death .
  • Time-course experiments : Track early apoptosis (caspase activation at 6–12 hours) vs. late autophagy (LC3-II accumulation at 24–48 hours) .
  • Morphological analysis : Employ transmission electron microscopy to visualize autophagic vacuoles and apoptotic bodies .

Q. How do researchers address variability in Falcarindiol’s IC₅₀ values across cell lines?

Methodological Answer:

  • Assay standardization : Use identical incubation times (e.g., 24 hours) and cell densities (e.g., 1×10⁴ cells/well) .
  • Metabolic profiling : Compare basal ROS levels (via DCFH-DA) and glutathione content in sensitive vs. resistant cell lines .
  • Synergy studies : Test Falcarindiol with chemotherapeutics (e.g., doxorubicin) to identify combinatorial effects using Chou-Talalay analysis .

Q. What methods validate Falcarindiol’s inhibition of bacterial quorum sensing (QS)?

Methodological Answer:

  • QSIS-lasI selector assays : Measure lasI promoter activity in P. aeruginosa using β-galactosidase reporters .
  • Molecular docking : Simulate Falcarindiol-LasR binding (e.g., Tyr47 interaction) with AutoDock Vina and validate via EMSA .
  • Virulence assays : Quantify pyocyanin production or biofilm formation in LasR-deficient mutants .

Data Contradiction Analysis

Q. Why does Falcarindiol downregulate PPARγ in colon cancer but activate it in other contexts?

Methodological Insights:

  • Tissue-specific signaling : Colon cancer models involve microbiota-derived LPS, which may antagonize PPARγ via TLR4/NF-κB crosstalk .
  • Transcriptomic profiling : Perform RNA-seq on Falcarindiol-treated colon vs. non-colon tissues to identify divergent regulatory networks .

Q. How to reconcile Falcarindiol’s dual pro-apoptotic and anti-inflammatory effects in overlapping pathways?

Methodological Insights:

  • Kinetic studies : Map temporal activation of NF-κB (early inflammation) and p53 (late apoptosis) in single-cell RNA-seq datasets .
  • Conditional knockouts : Use CRISPR-Cas9 to delete IKKβ or STAT1 in cancer cells and assess pathway dominance .

Methodological Best Practices

  • Compound characterization : Report purity (>98% via HPLC), solvent (e.g., DMSO stock solutions), and storage conditions (-20°C) .
  • In vivo dosing : Optimize bioavailability using pharmacokinetic studies (e.g., 5 mg/kg twice daily in mice) .
  • Ethical compliance : Obtain institutional approval for animal studies and disclose statistical power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Heptadecadiene-4,6-diyne-3,8-diol
Reactant of Route 2
1,9-Heptadecadiene-4,6-diyne-3,8-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.